molecular formula C13H10N2 B14424578 2-Ethenyl-1H-perimidine CAS No. 85968-01-0

2-Ethenyl-1H-perimidine

Cat. No.: B14424578
CAS No.: 85968-01-0
M. Wt: 194.23 g/mol
InChI Key: XYOJTCIACRNABV-UHFFFAOYSA-N
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Description

2-Ethenyl-1H-perimidine is a nitrogen-containing heterocyclic compound that belongs to the class of perimidines. Perimidines are known for their versatile applications in various fields, including medicinal chemistry, industrial chemistry, and materials science. The unique structure of this compound, which includes an ethenyl group attached to the perimidine ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 2-Ethenyl-1H-perimidine typically involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl group. This reaction requires specific reagents and conditions to proceed efficiently. One common method involves the use of an acid catalyst to facilitate the condensation reaction, resulting in the formation of the perimidine ring . Additionally, green and simple electrochemical methods have been developed to synthesize pyrimidin-2(1H)-ones, which are structurally related to perimidines .

Chemical Reactions Analysis

2-Ethenyl-1H-perimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the tandem conjugate carbon addition–intermolecular hetero Diels–Alder reaction, which involves the reaction of ethyl 1H-perimidine-2-acetate with ethyl propiolate or but-3-yn-2-one . This reaction results in the formation of new fused perimidines. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Scientific Research Applications

2-Ethenyl-1H-perimidine has a wide range of applications in scientific research. In medicinal chemistry, perimidine derivatives have been studied for their potential as anti-inflammatory, anticancer, and antiviral agents . These compounds have shown promising activity against various diseases, making them valuable candidates for drug development. In industrial chemistry, perimidines are used as intermediates in the synthesis of dyes, pigments, and polymers . Their unique electronic properties also make them suitable for use in optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of 2-Ethenyl-1H-perimidine involves its interaction with molecular targets and pathways in biological systems. Perimidines are known to interact with proteins and enzymes, affecting their activity and function . The presence of the ethenyl group in this compound may enhance its ability to form covalent bonds with target molecules, leading to specific biological effects. Additionally, the electronic properties of the perimidine ring contribute to its reactivity and interaction with biological targets.

Comparison with Similar Compounds

2-Ethenyl-1H-perimidine can be compared with other similar compounds, such as 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues . These compounds share the perimidine core structure but differ in their substituents, which can affect their chemical and biological properties. The presence of the ethenyl group in this compound distinguishes it from other perimidine derivatives, potentially enhancing its reactivity and application in various fields.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, industrial applications, and scientific research Its unique structure and reactivity make it an interesting subject for further study and development

Properties

CAS No.

85968-01-0

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

2-ethenyl-1H-perimidine

InChI

InChI=1S/C13H10N2/c1-2-12-14-10-7-3-5-9-6-4-8-11(15-12)13(9)10/h2-8H,1H2,(H,14,15)

InChI Key

XYOJTCIACRNABV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC2=CC=CC3=C2C(=CC=C3)N1

Origin of Product

United States

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